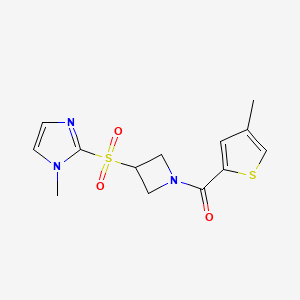
(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone: is a complex organic compound featuring multiple functional groups, including a sulfonyl group, an azetidine ring, and a thiophene ring. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structure and potential biological activities.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been found to interact with various targets, including enzymes, receptors, and ion channels, depending on their specific structures .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often by binding to active sites or allosteric sites, thereby modulating the activity of the target .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways related to inflammation, cell proliferation, neurotransmission, and more .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely, depending on their specific structures .
Result of Action
Given the broad range of biological activities of imidazole derivatives, the effects could potentially include modulation of enzyme activity, alteration of signal transduction pathways, and changes in cell proliferation or differentiation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . Additionally, the compound’s action can be influenced by the specific biological environment in which it is present, including the types of cells, the presence of various biomolecules, and the physiological state of the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures. One common approach is to first synthesize the 1-methyl-1H-imidazole-2-sulfonyl chloride and then react it with azetidine to form the azetidinyl-sulfonyl intermediate. The final step involves the coupling of this intermediate with 4-methylthiophen-2-carboxylic acid under suitable conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimizing reaction conditions to increase yield and purity. This could include the use of catalysts, controlling reaction temperatures, and employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The azetidine ring can be reduced to form a different nitrogen-containing heterocycle.
Substitution: : The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used for substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones of the thiophene ring.
Reduction: : Reduced azetidine derivatives.
Substitution: : Substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound for drug development, particularly in areas such as antimicrobial or anti-inflammatory agents.
Industry: : It could be used in the development of new materials or catalysts.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other sulfonyl-containing heterocycles or thiophene derivatives. the presence of the azetidine ring and the specific substitution pattern sets it apart.
List of Similar Compounds
Imidazole derivatives: : Compounds containing imidazole rings with various substituents.
Thiophene derivatives: : Compounds with thiophene rings substituted at different positions.
Sulfonyl-containing heterocycles: : Compounds with sulfonyl groups attached to different heterocyclic structures.
Properties
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-9-5-11(20-8-9)12(17)16-6-10(7-16)21(18,19)13-14-3-4-15(13)2/h3-5,8,10H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCNKSGPXUCMCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
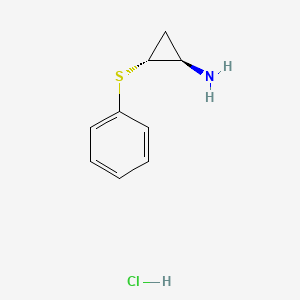
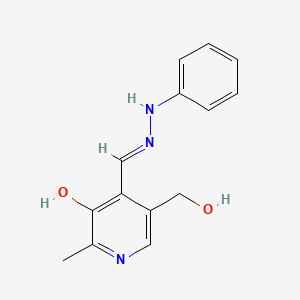
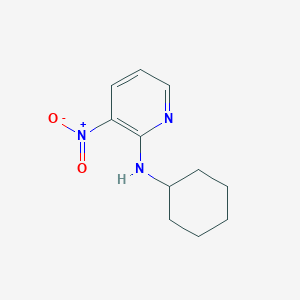
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile](/img/structure/B2395212.png)
![N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide](/img/structure/B2395214.png)
![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2395217.png)
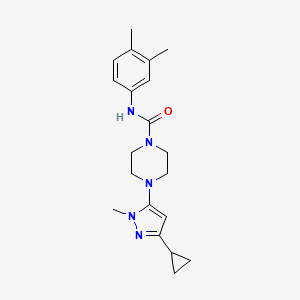
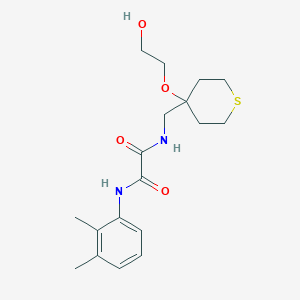
![2-Cyclopropyl-5-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2395221.png)

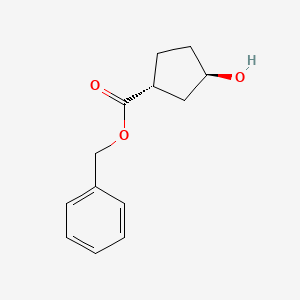
![1-(2H-1,3-benzodioxol-5-yl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2395228.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2395229.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2395230.png)
